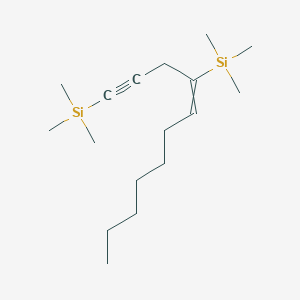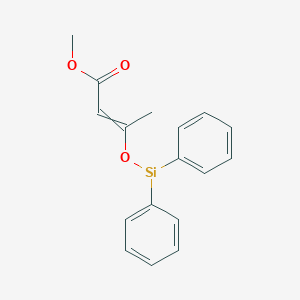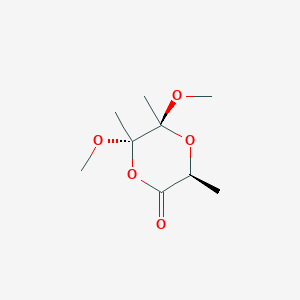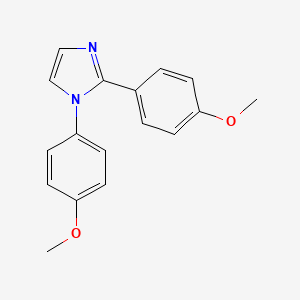
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to an undec-4-en-1-yne backbone. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, hydrophobicity, and flexibility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) typically involves the coupling of trimethylsilyl-protected intermediates with an appropriate alkyne precursor. Common reagents used in the synthesis include trimethylsilyl chloride, alkyne derivatives, and catalysts such as palladium or copper complexes. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: Conversion of the alkyne group to a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group to form an alkane using catalysts such as palladium on carbon.
Substitution: Replacement of trimethylsilyl groups with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF), acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Exploration of its properties for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and hydrophobicity, while the alkyne group can participate in various chemical reactions. The pathways involved may include covalent bonding with target molecules, leading to changes in their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)acetylene: A simpler organosilicon compound with similar reactivity.
(Trimethylsilyl)ethyne: Another alkyne derivative with trimethylsilyl protection.
(Trimethylsilyl)butadiene: A diene compound with trimethylsilyl groups.
Uniqueness
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is unique due to its longer carbon chain and the presence of both alkyne and alkene functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler organosilicon compounds.
Propriétés
Numéro CAS |
834897-84-6 |
|---|---|
Formule moléculaire |
C17H34Si2 |
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
trimethyl(1-trimethylsilylundec-4-en-1-yn-4-yl)silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-12-14-17(19(5,6)7)15-13-16-18(2,3)4/h14H,8-12,15H2,1-7H3 |
Clé InChI |
BFFQTOJGFYQNFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(CC#C[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)

![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)

![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)

